

Boc-(S)-3-Amino-5-hexynoic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Boc-(S)-3-Amino-5-hexynoic acid**

Cat. No.: **B1332853**

[Get Quote](#)

In-Depth Technical Guide to Boc-(S)-3-Amino-5-hexynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Boc-(S)-3-Amino-5-hexynoic acid**, a valuable building block in modern chemical biology and drug discovery. It details its chemical properties, molecular structure, and its pivotal role in the synthesis of modified peptides and bioconjugates.

Core Compound Data

Boc-(S)-3-Amino-5-hexynoic acid is a chiral, non-canonical amino acid derivative. Its structure incorporates a terminal alkyne group, making it a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The tert-butyloxycarbonyl (Boc) protecting group on the amino function ensures stability during multi-step syntheses and allows for facile deprotection under mild acidic conditions.

Property	Value
CAS Number	270596-47-9
Molecular Formula	C ₁₁ H ₁₇ NO ₄
Molecular Weight	227.26 g/mol
Appearance	White to off-white solid
SMILES String	C#CC--INVALID-LINK--NC(=O)OC(C)(C)C

Molecular Structure

The molecular structure of **Boc-(S)-3-Amino-5-hexynoic acid** is characterized by a six-carbon chain. A carboxylic acid group is at one terminus, and a terminal alkyne is at the other. The chiral center is at the third carbon, which bears an amino group protected by a Boc group. The '(S)' designation specifies the stereochemistry at this C3 position.

Caption: 2D representation of **Boc-(S)-3-Amino-5-hexynoic acid**.

Experimental Protocols

General Protocol for Boc Protection of Amines

The Boc protecting group is introduced to a primary amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This method is widely applicable for the protection of amino acids.

Materials:

- Amino acid or amine
- Di-tert-butyl dicarbonate (Boc₂O)
- Base (e.g., sodium bicarbonate, triethylamine, or DMAP)
- Solvent (e.g., dioxane, tetrahydrofuran (THF), dichloromethane (DCM))
- Water

Procedure:

- Dissolve the amine in the chosen solvent.
- Add an aqueous solution of the base.
- Add Boc₂O (typically 1.1-1.5 equivalents) to the mixture.
- Stir the reaction at room temperature for several hours to overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the product by chromatography if necessary.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Boc-(S)-3-Amino-5-hexynoic acid can be conjugated to an azide-containing molecule using a CuAAC reaction. This "click" reaction is highly efficient and specific.

Materials:

- **Boc-(S)-3-Amino-5-hexynoic acid** derivative (alkyne)
- Azide-containing molecule
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Copper(I)-stabilizing ligand (e.g., TBTA or THPTA)

- Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

Procedure:

- Dissolve the alkyne and azide components in the chosen solvent system.
- In a separate vial, prepare the catalyst solution by mixing CuSO₄ and the stabilizing ligand.
- Add the catalyst solution to the reaction mixture.
- Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
- Stir the reaction at room temperature. The reaction is often complete within 1-12 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, the product can be purified by chromatography or precipitation.

Applications in Drug Development and Research

The unique structure of **Boc-(S)-3-Amino-5-hexynoic acid** makes it a versatile tool in several areas of research and development:

- Peptide Synthesis: It can be incorporated into peptides using solid-phase peptide synthesis (SPPS) to introduce a terminal alkyne handle. This allows for the post-synthetic modification of the peptide.
- Bioconjugation: The alkyne group enables the covalent attachment of peptides to other molecules, such as fluorescent dyes, imaging agents, or drug molecules, through click chemistry.
- Development of Unnatural Peptides: This amino acid derivative is used to create peptides with novel structures and functions, potentially leading to therapeutics with enhanced stability and activity.

Logical Workflow for Application

The general workflow for utilizing **Boc-(S)-3-Amino-5-hexynoic acid** in peptide modification is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for peptide modification using **Boc-(S)-3-Amino-5-hexynoic acid**.

- To cite this document: BenchChem. [Boc-(S)-3-Amino-5-hexynoic acid CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1332853#boc-s-3-amino-5-hexynoic-acid-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b1332853#boc-s-3-amino-5-hexynoic-acid-cas-number-and-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com